Daidzein 4'-sulfate is classified as:
The synthesis of daidzein 4'-sulfate can occur through both chemical synthesis and biotransformation processes.
The efficiency of the sulfation process can depend on various factors including pH, temperature, and the presence of co-factors that facilitate enzyme activity in biological systems.
The molecular structure of daidzein 4'-sulfate features a chromen-4-one backbone with a phenolic hydroxyl group and a sulfate group attached to the aromatic ring.
Key molecular properties include:
Daidzein 4'-sulfate may participate in various chemical reactions typical of flavonoids and sulfated compounds:
The stability of daidzein 4'-sulfate under different pH levels and temperatures is crucial for its potential applications in food and pharmaceutical industries.
Daidzein 4'-sulfate exhibits biological activities primarily through its interaction with estrogen receptors due to its structural similarity to estrogen.
Studies have shown that daidzein and its sulfated forms can influence cellular signaling pathways related to cancer prevention and cardiovascular health .
Daidzein 4'-sulfate is a yellowish crystalline solid with moderate solubility in water due to the presence of polar functional groups.
Key chemical properties include:
Daidzein 4'-sulfate has potential applications in various fields:
Daidzein (7,4'-dihydroxyisoflavone) undergoes extensive phase II metabolism, primarily through sulfation and glucuronidation, to form water-soluble conjugates for excretion. The sulfation pathway is catalyzed by cytosolic sulfotransferases (SULTs), which transfer a sulfonate group from the cofactor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to specific hydroxyl groups on the daidzein scaffold. Daidzein 4'-sulfate arises from sulfation at the 4'-position, while the 7-position yields daidzein 7-sulfate. Disulfate derivatives (e.g., daidzein 4',7-disulfate) form through sequential sulfation [1] [3].
Human studies reveal distinct regioselectivity in daidzein sulfation. After ingestion of soy products like kinako (baked soybean flour), daidzein 4'-sulfate is detected in plasma as a minor monosulfate metabolite, with daidzein-7-glucuronide-4'-sulfate identified as a major circulating disubstituted metabolite (53.3% of total daidzein metabolites). This highlights the combinatorial metabolism involving both sulfation and glucuronidation pathways [4]. Kinetic parameters for hepatic sulfation demonstrate high affinity, with apparent K(m) values for daidzein sulfation ranging from 0.46 to 0.66 μM in human liver cytosol, indicating efficient enzymatic processing [1].
Table 1: Regioselectivity in Daidzein Sulfation
Metabolite | Primary Site of Sulfation | Relative Abundance in Plasma | Key Enzymes |
---|---|---|---|
Daidzein 4'-sulfate | 4'-OH position | Minor monosulfate | SULT1A3, SULT1E1 |
Daidzein 7-sulfate | 7-OH position | Major monosulfate | SULT1A1, SULT1C4 |
Daidzein 4',7-disulfate | Both 4' and 7-OH | Low abundance | SULT1E1 |
Daidzein-7-glucuronide-4'-sulfate | 4'-sulfate + 7-glucuronide | Dominant disubstituted form | Sequential SULTs/UGTs |
Human SULT isoforms exhibit marked regioselectivity toward daidzein’s hydroxyl groups. SULT1A1 demonstrates strong preference for the 7-OH position, catalyzing 7-sulfation of daidzein at rates 4.4-fold higher than 4'-sulfation due to superior catalytic efficiency (k(cat)/K(m)) [1] [5]. Conversely, SULT1A3 selectively generates daidzein 4'-sulfate, attributed to its distinct substrate-binding pocket that accommodates the 4'-hydroxyl group more favorably. This has been confirmed through microbial bioconversion systems using E. coli expressing human SULT1A3, which predominantly yield daidzein 4'-sulfate [6]. SULT1E1 exhibits bifunctional activity, sulfating both the 7- and 4'-positions with comparable efficiency and serving as the primary enzyme for disulfate formation [1].
Structural biology provides insights into this regioselectivity. SULT enzymes feature conserved PAPS-binding regions (5'P-motif, 3'P-motif, GxxGxxK motif) and a catalytic histidine residue critical for sulfuryl transfer. The substrate specificity of SULT1A3 is governed by electrostatic interactions within its binding pocket that favor the orientation of daidzein’s 4'-hydroxyl group toward the catalytic site, while SULT1A1’s pocket geometry favors the 7-hydroxyl [5] [7]. Tissue-specific expression patterns further modulate metabolism: hepatic SULT1A1 dominates 7-sulfation, whereas extrahepatic SULT1A3 (e.g., in intestines) contributes significantly to 4'-sulfate production [5].
Table 2: Human Sulfotransferase Isoforms in Daidzein 4'-Sulfate Biosynthesis
SULT Isoform | Regioselectivity | Catalytic Efficiency (kcat/Km) | Tissue Distribution | Inhibitory Constants (Ki) |
---|---|---|---|---|
SULT1A1 | Strong 7-OH preference | High for 7-sulfate | Liver, intestine | >200 μM (phenol sulfatases) |
SULT1A3 | Selective 4'-sulfation | Moderate for 4'-sulfate | Intestine, platelets | N/A |
SULT1E1 | Dual 7-/4'-sulfation | High for both positions | Liver, breast, uterus | >100 μM (hydroxysteroid SULTs) |
SULT1C4 | Preferential 7-sulfation | Low | Fetal tissues, stomach | N/A |
The position of sulfation profoundly influences the biological activity and metabolic fate of daidzein conjugates. Daidzein 4'-sulfate uniquely maintains anti-estrogenic properties in estrogen receptor (ER)-positive breast cancer cells, suppressing 17β-estradiol (E2)-induced neuroglobin expression and sensitizing cells to paclitaxel-induced apoptosis. In contrast, daidzein 7-sulfate exhibits either estrogen-mimetic effects or inactivity in these assays [2] [8]. This divergence underscores the structure-activity relationship (SAR) dependence on sulfate position. Pharmacokinetically, daidzein 4'-sulfate demonstrates enhanced aqueous solubility (>3.35 mg/mL) compared to daidzein aglycone (0.0012 mg/mL), facilitating systemic distribution. MALDI-TOF mass spectrometry imaging confirms its ability to penetrate the blood-brain barrier in mice, unlike bulkier disulfates or glucuronides [3] [9].
Competition between sulfation and glucuronidation pathways further shapes metabolite profiles. At low daidzein concentrations, sulfation predominates, but glucuronidation increases at higher concentrations due to enzyme saturation kinetics. Daidzein 4'-sulfate serves as a metabolic intermediate for disubstituted metabolites: SULT1E1 efficiently sulfates daidzein 7-sulfate to form 4',7-disulfate, while UDP-glucuronosyltransferases (UGTs) glucuronidate daidzein 4'-sulfate to yield daidzein-7-glucuronide-4'-sulfate—the dominant circulating disubstituted metabolite in humans [1] [4]. Renal excretion patterns differ significantly between sulfate isomers; daidzein 7-sulfate predominates in urine, whereas daidzein 4'-sulfate is rapidly converted to disubstituted forms or hydrolyzed back to aglycone during excretion [4] [8].
Table 3: Biological and Pharmacokinetic Properties of Key Daidzein Metabolites
Property | Daidzein Aglycone | Daidzein 4'-Sulfate | Daidzein 7-Sulfate | Daidzein 4',7-Disulfate |
---|---|---|---|---|
Solubility (H₂O) | 0.0012 mg/mL | >3.35 mg/mL | >2.91 mg/mL | >4.78 mg/mL |
Anti-estrogenic Activity | Moderate | Strong | Weak/Inactive | Inactive |
Blood-Brain Barrier Penetration | Moderate | Yes | Limited | No |
Major Circulating Form | <5% | Minor monosulfate | Minor monosulfate | Trace |
Primary Excretion Route | Glucuronidation | Urine (as disulfate/glucuronide) | Urine (as monosulfate) | Bile |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0